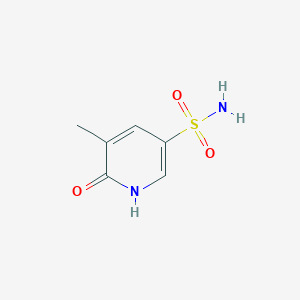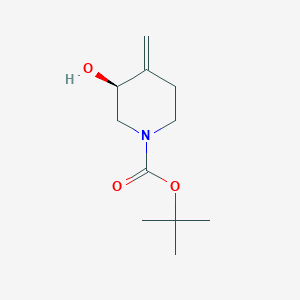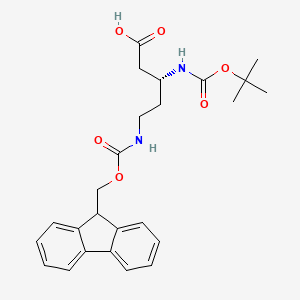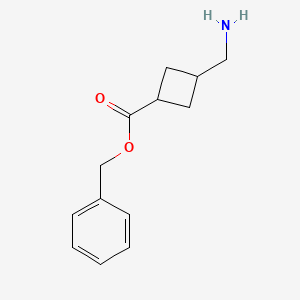![molecular formula C10H7IO3S B13010120 Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse applications in various fields, including pharmaceuticals and materials science . The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The presence of the iodine atom can facilitate halogen bonding, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate for designing molecules with specific biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
Methyl 3-hydroxy-2-thiophene carboxylate: Lacks the iodine atom, making it less versatile for certain reactions.
Uniqueness
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which enhance its reactivity and potential applications in various fields. The iodine atom, in particular, allows for unique substitution reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C10H7IO3S |
|---|---|
Peso molecular |
334.13 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3 |
Clave InChI |
FHRQCXIDVMTEGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


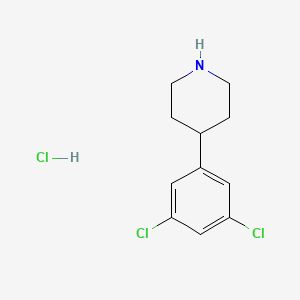
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)


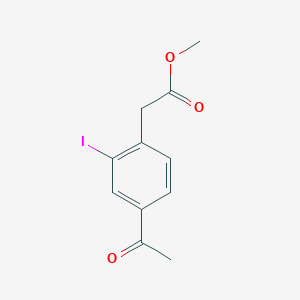
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)


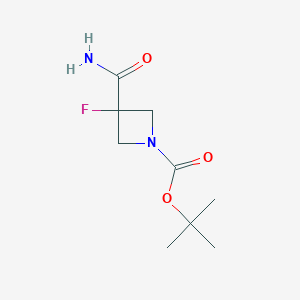
![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
